Cas no 18071-50-6 (Methyl 2-hydroxy-3,5-diiodobenzoate)

Methyl 2-hydroxy-3,5-diiodobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-hydroxy-3,5-diiodobenzoate
- 2-hydroxy-3,5-diiodo-benzoic acid methyl ester
- 2-Hydroxy-3,5-dijod-benzoesaeure-methylester
- 3,5-diiodobenzoic acid methyl ester
- AG-D-84484
- AS02312
- Benzoic acid,3,5-diiodo-, methyl ester
- CTK4C3231
- KB-256124
- methyl 3,5-diiodosalicylate
- Methyl3,5-diiodobenzoate
- SureCN231885
- STK366877
- AKOS005443746
- SCHEMBL7034885
- 18071-50-6
- methyl2-hydroxy-3,5-diiodobenzoate
- CS-0361765
-
- MDL: MFCD00464940
- インチ: InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
- InChIKey: GNPLRLCRSBLCKZ-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C(=CC(=C1)I)I)O
計算された属性
- せいみつぶんしりょう: 403.83968
- どういたいしつりょう: 403.84064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
Methyl 2-hydroxy-3,5-diiodobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015013522-250mg |
Methyl 3,5-diiodo-2-hydroxybenzoate |
18071-50-6 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015013522-500mg |
Methyl 3,5-diiodo-2-hydroxybenzoate |
18071-50-6 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
Alichem | A015013522-1g |
Methyl 3,5-diiodo-2-hydroxybenzoate |
18071-50-6 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Crysdot LLC | CD12107227-1g |
Methyl 2-hydroxy-3,5-diiodobenzoate |
18071-50-6 | 97% | 1g |
$491 | 2024-07-24 |
Methyl 2-hydroxy-3,5-diiodobenzoate 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
Methyl 2-hydroxy-3,5-diiodobenzoateに関する追加情報
Methyl 2-Hydroxy-3,5-Diiodobenzoate: A Comprehensive Overview
Methyl 2-hydroxy-3,5-diiodobenzoate (CAS No. 18071-50-6) is a highly specialized organic compound that has garnered significant attention in various scientific and industrial domains. This compound, characterized by its unique structure and properties, plays a pivotal role in fields such as pharmaceuticals, agrochemicals, and advanced materials. In this article, we delve into the intricate details of Methyl 2-hydroxy-3,5-diiodobenzoate, exploring its synthesis, applications, and the latest research findings that underscore its importance in modern science.
The molecular structure of Methyl 2-hydroxy-3,5-diiodobenzoate is a testament to its complexity and functionality. It consists of a benzoic acid derivative with hydroxyl and iodine substituents at specific positions on the aromatic ring. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it highly versatile for various applications. Recent studies have highlighted the compound's potential in drug design, particularly in the development of anti-inflammatory and anticancer agents. Researchers have found that the hydroxyl group enhances the compound's bioavailability, while the iodine substituents contribute to its pharmacokinetic properties.
One of the most notable advancements in the study of Methyl 2-hydroxy-3,5-diiodobenzoate is its application in medicinal chemistry. Scientists have successfully synthesized this compound using a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to ensure high yields and purity, which are critical for its use in therapeutic applications. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated that Methyl 2-hydroxy-3,5-diiodobenzoate exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.
In addition to its medicinal applications, Methyl 2-hydroxy-3,5-diiodobenzoate has found utility in the field of agrochemicals. Its ability to act as a plant growth regulator has been extensively studied, with researchers exploring its potential to enhance crop yield and resistance to environmental stressors. A collaborative study between agricultural scientists and chemists revealed that this compound can modulate plant hormone signaling pathways, leading to improved stress tolerance in crops.
The synthesis of Methyl 2-hydroxy-3,5-diiodobenzoate involves a series of carefully controlled reactions that ensure the precise placement of substituents on the aromatic ring. One popular method involves the iodination of methyl hydroxybenzoate using molecular iodine under specific conditions. This process is not only efficient but also environmentally friendly, aligning with current trends toward sustainable chemical synthesis.
From a materials science perspective, Methyl 2-hydroxy-3,5-diiodobenzoate has shown promise as a precursor for advanced materials such as conductive polymers and functional coatings. Its unique electronic properties make it an ideal candidate for applications in optoelectronics and energy storage devices. Recent breakthroughs in this area have been documented in *Advanced Materials*, where researchers demonstrated that derivatives of this compound can significantly enhance the performance of organic solar cells.
Moreover, the compound's role in analytical chemistry cannot be overlooked. Its use as a standard reference material for chromatographic analysis has been widely adopted across various industries. The high purity and stability of Methyl 2-hydroxy-3,5-diiodobenzoate make it an invaluable tool for ensuring accurate results in quality control processes.
In conclusion, Methyl 2-hydroxy-3,5-diiodobenzoate (CAS No. 18071-50-6) stands out as a multifaceted compound with applications spanning multiple disciplines. Its unique structure and properties continue to drive innovative research across pharmaceuticals, agrochemicals, materials science, and analytical chemistry. As scientists uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern technology and improving human well-being.
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